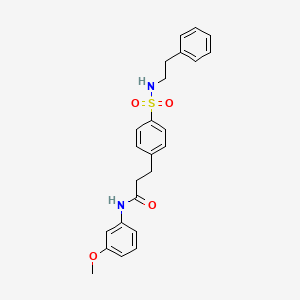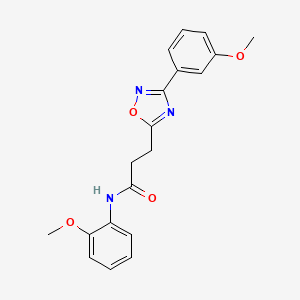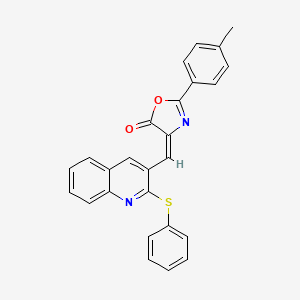
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one, also known as PTX-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTX-1 is a member of the 4-aryl-2-oxazolone family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects.
作用機序
The mechanism of action of (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the NF-kB pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the suppression of NF-kB signaling pathways, and the modulation of various signaling pathways involved in cancer cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
実験室実験の利点と制限
One advantage of using (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one in scientific research is its ability to inhibit pro-inflammatory cytokines and suppress NF-kB signaling pathways, which are involved in a range of inflammatory diseases. Another advantage is its ability to induce apoptosis in cancer cells and inhibit tumor growth, which could have potential applications in cancer therapy.
One limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which has been shown to vary depending on the dose and route of administration.
将来の方向性
There are several potential future directions for research on (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one. One area of research could focus on optimizing the synthesis method to improve the compound's solubility and reduce its toxicity. Another area of research could focus on elucidating the compound's mechanism of action in more detail, which could lead to the development of more effective therapeutic interventions.
Other potential future directions could include investigating the compound's effects on other signaling pathways involved in cancer cell proliferation and survival, as well as exploring its potential applications in other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Overall, this compound represents a promising area of research with potential applications in a range of scientific fields.
合成法
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one can be synthesized using a variety of methods, including condensation reactions between 2-(phenylthio)quinoline-3-carbaldehyde and p-tolylglycine, followed by cyclization with ethyl chloroformate. Other methods involve the use of palladium-catalyzed coupling reactions or Suzuki-Miyaura cross-coupling reactions.
科学的研究の応用
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one has been studied extensively for its potential applications in scientific research. One area of research has focused on the compound's anti-inflammatory effects, which have been shown to be mediated through the inhibition of pro-inflammatory cytokines and the suppression of nuclear factor-kappa B (NF-kB) signaling pathways.
Another area of research has focused on the compound's anti-cancer properties, which have been attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been shown to exhibit anti-tumor effects in animal models of various types of cancer, including breast cancer and lung cancer.
特性
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-[(2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c1-17-11-13-18(14-12-17)24-27-23(26(29)30-24)16-20-15-19-7-5-6-10-22(19)28-25(20)31-21-8-3-2-4-9-21/h2-16H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZINDEJDIFYAGO-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4N=C3SC5=CC=CC=C5)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC4=CC=CC=C4N=C3SC5=CC=CC=C5)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({N'-[(E)-[3-(benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7720735.png)

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7720743.png)

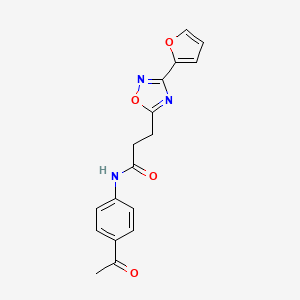
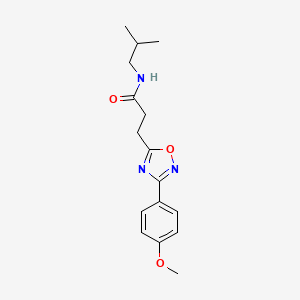
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7720767.png)


